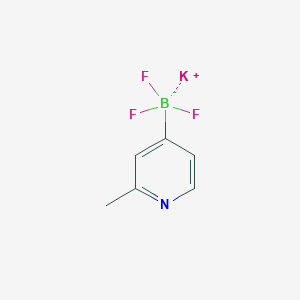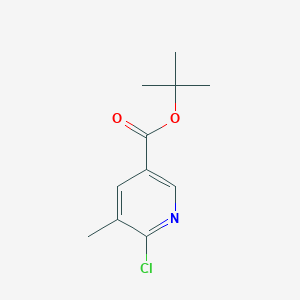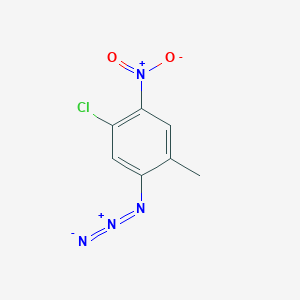
1-Azido-5-chloro-2-methyl-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-5-chloro-2-methyl-4-nitrobenzene is an organic compound belonging to the family of chlorinated nitroaromatic compounds It is characterized by the presence of an azido group (-N3), a chloro group (-Cl), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Azido-5-chloro-2-methyl-4-nitrobenzene typically involves a multi-step process. One common synthetic route starts with 4-chloroaniline, which is oxidized using peroxy trifluoroacetic acid in dry dichloromethane to form 4-nitrochlorobenzene. This intermediate is then subjected to Friedel-Crafts alkylation using methyl iodide in the presence of anhydrous aluminum chloride to yield the desired compound .
Análisis De Reacciones Químicas
1-Azido-5-chloro-2-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of heterocyclic compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like chromic acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as chromic acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Azido-5-chloro-2-methyl-4-nitrobenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Azido-5-chloro-2-methyl-4-nitrobenzene involves its interaction with various molecular targets. The azido group can undergo cycloaddition reactions, forming triazoles, which are known for their biological activities. The nitro group can be reduced to an amino group, which can then interact with biological molecules, potentially leading to therapeutic effects. The specific pathways and molecular targets depend on the derivative and the context of its use.
Comparación Con Compuestos Similares
1-Azido-5-chloro-2-methyl-4-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-2-methyl-4-nitrobenzene: Lacks the azido group, making it less reactive in certain cycloaddition reactions.
2-Chloro-5-nitrotoluene: Similar structure but different positioning of the nitro and chloro groups, affecting its reactivity and applications.
1-Azido-4-chloro-2-methylbenzene:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H5ClN4O2 |
|---|---|
Peso molecular |
212.59 g/mol |
Nombre IUPAC |
1-azido-5-chloro-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C7H5ClN4O2/c1-4-2-7(12(13)14)5(8)3-6(4)10-11-9/h2-3H,1H3 |
Clave InChI |
YGLBWWXIFFQVHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=[N+]=[N-])Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


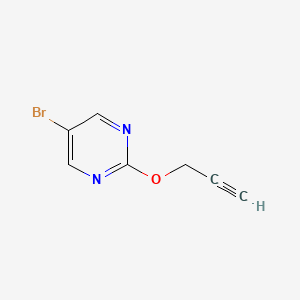
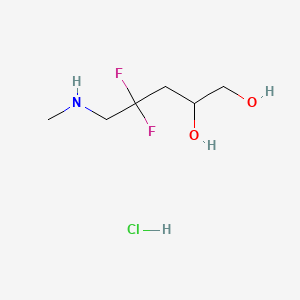
![Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13463010.png)
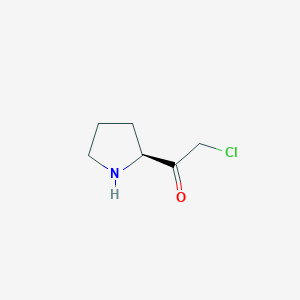
![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13463015.png)
![4-[3-(chloromethyl)-1H-pyrazol-5-yl]pyridine hydrochloride](/img/structure/B13463016.png)
![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13463020.png)
![1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13463029.png)
![3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one](/img/structure/B13463046.png)
![Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13463055.png)
![1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13463063.png)
